molecular formula C29H32N4O3S B388086 ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B388086
M. Wt: 516.7g/mol
InChI Key: AMSLLWHBVZGQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline and thiophene ring system, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science .

Preparation Methods

The synthesis of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst such as KF-montmorillonite in ethanol . Another method involves the reaction of ethyl arylidene cyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione in ethylene glycol at elevated temperatures . Industrial production methods typically optimize these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE include:

Properties

Molecular Formula

C29H32N4O3S

Molecular Weight

516.7g/mol

IUPAC Name

ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinolin-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C29H32N4O3S/c1-4-36-28(35)24-18-10-6-5-7-11-22(18)37-27(24)33-20-13-29(2,3)14-21(34)25(20)23(19(15-30)26(33)31)17-9-8-12-32-16-17/h8-9,12,16,23H,4-7,10-11,13-14,31H2,1-3H3

InChI Key

AMSLLWHBVZGQAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CN=CC=C5)C(=O)CC(C4)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CN=CC=C5)C(=O)CC(C4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.